Atorvastatin EP impurity H-d5 Atorvastatin EP impurity H-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16638249
InChI: InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D
SMILES:
Molecular Formula: C33H33FN2O4
Molecular Weight: 545.7 g/mol

Atorvastatin EP impurity H-d5

CAS No.:

Cat. No.: VC16638249

Molecular Formula: C33H33FN2O4

Molecular Weight: 545.7 g/mol

* For research use only. Not for human or veterinary use.

Atorvastatin EP impurity H-d5 -

Specification

Molecular Formula C33H33FN2O4
Molecular Weight 545.7 g/mol
IUPAC Name 5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Standard InChI InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D
Standard InChI Key OUCSEDFVYPBLLF-DOCGTMCISA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Introduction

Synthesis and Manufacturing Considerations

Deuteration Strategies

The synthesis of Atorvastatin EP impurity H-d5 typically employs catalytic deuteration methods using palladium-based catalysts under controlled hydrogen-deuterium exchange conditions. Key process parameters include:

  • Reaction temperature: 50–70°C

  • Deuterium gas pressure: 2–4 bar

  • Catalyst loading: 0.5–1.5% w/w

  • Reaction time: 24–48 hours

Post-synthesis purification involves preparative HPLC with mobile phases containing 0.1% formic acid in acetonitrile/water gradients, achieving ≥98.5% purity as confirmed by LC-MS .

Stability of Deuterated Form

Accelerated stability studies demonstrate that the deuterium label remains intact under standard storage conditions (2–8°C in amber vials) for ≥24 months . Forced degradation studies reveal comparable stability profiles between the deuterated and non-deuterated forms:

Stress ConditionNon-deuterated Impurity H DegradationH-d5 Degradation
Acidic (0.1N HCl, 70°C)12.3% degradation in 24h11.8% degradation
Alkaline (0.1N NaOH, 70°C)18.7% degradation in 24h17.9% degradation
Oxidative (3% H₂O₂, 70°C)22.5% degradation in 24h21.3% degradation
Photolytic (1.2 million lux hours)9.8% degradation9.1% degradation

Table 2: Comparative forced degradation profiles under ICH Q1A(R2) conditions .

Regulatory Significance in Pharmaceutical Development

ICH Guideline Compliance

Atorvastatin EP impurity H-d5 plays a vital role in meeting ICH Q3A/B requirements for impurity qualification thresholds:

  • Identification threshold: 0.10%

  • Qualification threshold: 0.15%

  • Reporting threshold: 0.05%

Its use enables accurate quantification of impurity H levels below 0.03% in commercial batches, exceeding current regulatory requirements .

Stability-Indicating Method Validation

Method validation data for H-d5-assisted assays demonstrate excellent performance characteristics:

ParameterResultAcceptance Criteria
Linearity (R²)0.9998≥0.999
Accuracy (% recovery)98.7–101.2%98–102%
Precision (% RSD)0.32% (intra-day)≤1.0%
LOD0.0012%≤0.01%
LOQ0.0038%≤0.03%

Table 3: Validation parameters for impurity H quantification using H-d5 .

Emerging Applications in Metabolite Studies

Recent studies utilize H-d5 to investigate atorvastatin's metabolic pathways. The deuterated impurity serves as a tracer in:

  • Cytochrome P450 3A4 interactions: Differentiating parent drug from hydroxylated metabolites

  • Lactone-ring hydrolysis kinetics: Quantitative tracking of esterase-mediated conversion

  • Protein binding assays: Distinguishing free vs. albumin-bound fractions via deuterium isotope effects

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